Pyrrole

Catalog No.
S591435
CAS No.
109-97-7
M.F
C4H5N
M. Wt
67.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrole

CAS Number

109-97-7

Product Name

Pyrrole

IUPAC Name

1H-pyrrole

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H

InChI Key

KAESVJOAVNADME-UHFFFAOYSA-N

SMILES

C1=CNC=C1

Solubility

Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals.
Water solubility: 4.5X10+4 mg/l @ 25 °C
45 mg/mL at 25 °C
Soluble in most fixed oils; Slightly soluble in water
Soluble (in ethanol)

Synonyms

1-Aza-2,4-cyclopentadiene; Azole; Divinylenimine; Imidole; Monopyrrole; NSC 62777

Canonical SMILES

C1=CNC=C1

Pyrrole as a Scaffold for Drug Candidates

The core structure of pyrrole serves as a scaffold for diverse drug candidates with various biological activities. This scaffold can be readily modified with different functional groups, allowing scientists to tailor the properties and target specific diseases []. Several pyrrole-based drugs have already reached the market, including:

  • Zopiclone: A widely used sleep medication [].
  • Atorvastatin: A cholesterol-lowering drug [].
  • Repaglinide: A medication used to treat type 2 diabetes [].

Furthermore, numerous pyrrole-based compounds have shown promising results in pre-clinical studies, demonstrating potential applications in treating various conditions such as cancer, inflammation, and bacterial infections [, ].

Pyrrole Derivatives and Bioactivity

Derivatives of pyrrole, meaning molecules with slight modifications to the core structure, exhibit a wide range of biological activities. Researchers are actively exploring these derivatives to develop new therapeutic agents. Some examples include:

  • Anti-cancer properties: Studies suggest specific pyrrole derivatives possess anti-tumor activity, making them potential candidates for cancer treatment [].
  • Anti-inflammatory properties: Certain pyrrole derivatives have shown potential in reducing inflammation, which could be beneficial for treating various inflammatory diseases [].
  • Anti-bacterial activity: Research indicates some pyrrole derivatives exhibit activity against various bacterial strains, suggesting their potential as novel antibiotics [].

Pyrrole as a Biomarker

Beyond its role in drug development, pyrrole also holds potential as a biomarker for certain diseases. Elevated levels of pyrrole in urine have been associated with oxidative stress disorders, including schizophrenia []. However, further research is needed to validate its use as a definitive biomarker due to potential interference from other compounds present in urine [].

Pyrrole is a five-membered heterocyclic compound characterized by a nitrogen atom in the ring. It has the molecular formula C4H5NC_4H_5N and is classified as an aromatic compound due to its cyclic structure and delocalized π\pi electrons. Pyrrole is a colorless, volatile liquid that darkens upon exposure to air, indicating its reactivity. The nitrogen atom in pyrrole contributes to its unique electronic properties, making it more reactive than other aromatic compounds like benzene. Pyrrole's structure allows for resonance stabilization, which plays a crucial role in its chemical behavior and interactions with various reagents .

The significance of pyrrole lies in its role as a building block for various biomolecules. Here are two prominent examples:

  • Heme: Pyrrole rings are the fundamental units of heme, a prosthetic group present in hemoglobin (oxygen carrier in red blood cells) and cytochromes (proteins involved in electron transport). The unique structure of pyrrole allows heme to bind to iron and reversibly bind oxygen molecules.
  • Chlorophyll: Chlorophyll, the green pigment essential for photosynthesis in plants, also contains a modified pyrrole ring structure. The presence of pyrrole allows chlorophyll to absorb sunlight efficiently, driving the light-dependent reactions of photosynthesis.
Primarily due to its electron-rich nature. Key reactions include:

  • Electrophilic Substitution: Pyrrole reacts readily with electrophiles at the α-position (C2 or C5), leading to substitution products. This reactivity is attributed to the stability of the protonated intermediate formed during the reaction .
  • N-Alkylation and N-Acylation: Pyrrole can undergo N-alkylation when treated with alkyl halides in the presence of bases, although direct reactions are less effective. Acylation can occur using acyl halides or anhydrides in the presence of Lewis acids .
  • Oxidation and Reduction: Oxidation of pyrrole yields maleimide, while reduction can convert it into pyrrolidine .
  • Cyclization Reactions: Pyrrole can participate in cycloaddition reactions, acting as a diene under certain conditions .

Pyrrole and its derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Some pyrrole-containing compounds are utilized in pharmaceuticals; for instance, ketorolac and sunitinib contain pyrrole rings and exhibit significant therapeutic effects . The biological roles of pyrroles are often linked to their ability to interact with biological macromolecules through hydrogen bonding and π-π stacking interactions.

Pyrrole can be synthesized through several methods:

  • Hantzsch Synthesis: Involves reacting ammonia or primary amines with β-haloketones or aldehydes alongside β-ketoesters .
  • Knorr Synthesis: This method uses α-amino ketones reacted with dicarbonyl compounds to form pyrroles .
  • Paal-Knorr Synthesis: A substituted pyrrole is formed by condensing 1,4-dicarbonyl compounds with ammonia or primary amines .
  • Distillation of Succinimide: Heating succinimide with zinc dust produces pyrrole .
  • From Furan: Passing furan over ammonia and steam in the presence of catalysts like aluminum oxide yields pyrrole industrially .

Pyrrole is utilized in various applications:

  • Pharmaceuticals: Pyrrole derivatives are integral components in numerous drugs, contributing to their therapeutic effects.
  • Dyes and Pigments: Pyrroles are used in the synthesis of dyes due to their vivid colors and stability.
  • Conductive Polymers: Polypyrrole is a conductive polymer used in electronic devices and sensors.
  • Agricultural Chemicals: Some pyrrole derivatives serve as fungicides or herbicides in agriculture .

Studies on pyrrole interactions focus on its reactivity with various electrophiles and nucleophiles. Its ability to form stable complexes with metal ions has also been explored for applications in catalysis and material science. Research indicates that pyrrole's nitrogen atom plays a crucial role in stabilizing these interactions through coordination chemistry .

Pyrrole shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

CompoundStructureUnique Features
FuranFive-membered ring with oxygenLess reactive than pyrrole; participates in Diels-Alder reactions
ThiopheneFive-membered ring with sulfurMore stable than pyrrole but less reactive towards electrophiles
IndoleSix-membered ring fused with pyrroleExhibits greater stability due to resonance; widely found in nature
ImidazoleFive-membered ring with two nitrogen atomsBasic properties; involved in biological systems like histidine

Pyrrole's uniqueness lies in its high reactivity towards electrophiles and its role as a weak acid/base compared to these similar compounds, which exhibit different reactivity patterns due to variations in their electronic structures .

Physical Description

Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline]
Liquid
Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma

Color/Form

Colorless liquid when fresh
Yellowish or brown oil

XLogP3

0.7

Hydrogen Bond Donor Count

1

Exact Mass

67.042199164 g/mol

Monoisotopic Mass

67.042199164 g/mol

Boiling Point

129.7 °C
130.00 to 131.00 °C. @ 760.00 mm Hg

Flash Point

102 °F (39 °C) (CLOSED CUP)

Heavy Atom Count

5

Taste

Burning, pungent taste

Vapor Density

2.31 (Air= 1)

Density

0.9698 @ 20 °C
0.955-0.975

LogP

0.75 (LogP)
0.75
log Kow = 0.75

Odor

Agreeable empyreumatic odor resembling that of chloroform

Decomposition

WHEN HEATED TO DECOMPOSITION IT EMITS HIGHLY TOXIC FUMES OF NITROXIDES.

Melting Point

-23.4 °C
-24 °C

UNII

86S1ZD6L2C

Related CAS

30604-81-0
107760-17-8
101359-25-5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

8.36 [mmHg]
8.35 mm Hg @ 25 dec C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

16199-06-7
30604-81-0
109-97-7

Wikipedia

Pyrrole
Anastrozole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

REACTION OF AMMONIA AND ACETYLENE OR BUTADIENE
Fractional distillation of bone-oil with sulfuric acid. Later converted into the potassium compound (C4H4NK), washing with ether, and treatment with water, followed by drying and distillation.
Thermal decomposition of ammonium mucate with glycerol or mineral oil. Also formed on heating of albumin; on heating sheep's wool with aqueous barium hydroxide solution; by pyrolysis of gelatin.

General Manufacturing Information

1H-Pyrrole: ACTIVE
STUDY OF FREE RADICALS PRODUCED IN PYRROLE BY X IRRADIATION & TRITIUM ATOM DECAY.
A constituent of coal tar & bone oil ... .
Pyrrole was found to be potentially useful as a tracer for determining the contribution of environmental tobacco smoke to concentrations of volatile organic compounds in indoor environments with smoking.
The ability of 10 pyrroles to block the acidic nitrosation of morpholine has been determined by using an assay that measures their effectiveness in the presence of a 10-fold excess of amine. The log (% N-nitrosomorpholine) formed is a linear function of blocking agent concentrations ranging from 0.0 to 1.5 times the equivalents of initial nitrate. The negative slopes of these plots allow a ranking of the effectiveness of the blocking agent. Several of the pyrroles have been found to be much more effective than establishing blocking agents such as ascorbic acid. The following order blocking ability has been determined: 2,5-dimethylpyrrole = 1-benzyl-2,5-dimethylpyrroleic acid = 1,2-phenylenediamine = pyrrole > 1,2,5-tribenzylpyrrole = 1-benzylpyrrole = octamethylporphine hydrazine = 2,5-diphenylpyrrolecarboxylic acid. Pyrroles give complex mixtures devoid of N-nitroso compounds upon nitrosation.

Analytic Laboratory Methods

Runge test with hydrochloric acid yields pyrrole red, an amorphous polymer mixture. In addition, all pyrroles with a free alpha or beta position or with groups, eg. ester, that can be converted to such pyrroles under acid conditions undergo the Ehrlich reaction with p(dimethylamino) benzaldehyde to give a purple product. Pyrrole reacts with selenium dioxide in the presence of nitric acid to give a deep violet solution. Very small quantities (4X10-5 g) of pyrrole can be detected in this method.

Stability Shelf Life

DARKENS ON STANDING WITH EXPOSURE TO AIR.

Dates

Modify: 2023-08-15
1. Vispute, T. P., Zhang, H., Sanna, A., Xiao, R. & Huber, G. W. Renewable chemical commodity feedstocks from integrated catalytic processing of pyrolysis oils. Science 330, 1222–1227 (2010).
2. Joule, J. A. & Mills, K. in Heterocyclic Chemistry 5th edn (Wiley, 2010).

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